molecular formula C9H11NO B7637599 6-Methyl-2,3-dihydro-1-benzofuran-5-amine

6-Methyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B7637599
M. Wt: 149.19 g/mol
InChI Key: WZXOPYZEKOOCBH-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1-benzofuran-5-amine is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of scalable and cost-effective reagents and catalysts would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1-benzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydro-1-benzofuran-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, benzofuran derivatives have been shown to affect neurotransmitter release and receptor binding, which can influence neurological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

6-Methyl-2,3-dihydro-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzofuran derivatives, the presence of a methyl group at the 6-position and an amine group at the 5-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOPYZEKOOCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCO2)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369139-70-7
Record name 6-methyl-2,3-dihydro-1-benzofuran-5-amine
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